3-Methoxy-3-methylbutane-1-sulfonamide
Overview
Description
3-Methoxy-3-methylbutane-1-sulfonamide is a chemical compound with the molecular formula C6H15NO3S . It is a water-soluble compound that serves as a powerful reducing agent in biological systems. It is widely used in protein engineering experiments to break disulfide bonds and domesticate cysteine residues.
Molecular Structure Analysis
The molecular structure of 3-Methoxy-3-methylbutane-1-sulfonamide can be represented by the InChI code: 1S/C6H15NO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
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Physical And Chemical Properties Analysis
3-Methoxy-3-methylbutane-1-sulfonamide is a powder with a molecular weight of 181.26 . It is stored at room temperature . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Antibacterial Activity
A study by Jeon et al. (2007) highlighted the synthesis of 1beta-methylcarbapenems with methoxyimine and substituted sulfonamide moieties. This research demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. A specific compound within this series showed notably high antibacterial efficiency (Jeon et al., 2007).
Enzyme-Linked Immunosorbent Assay Development
Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for detecting a range of sulfonamide antibiotics in milk samples. This research utilized antibodies against sulfonamide-related compounds, showcasing a novel method for residue detection in food products (Adrián et al., 2009).
Carbonic Anhydrase Inhibitors
A study by Güzel et al. (2010) investigated a series of 3-substituted-phenyl-1H-indole-5-sulfonamides as inhibitors of carbonic anhydrases. This research found several low nanomolar compounds with potential medical applications, including inhibition of carbonic anhydrases from various species (Güzel et al., 2010).
PET Tracer Development for Brain Imaging
Xu et al. (2021) discovered a sulfonamide-based positron emission tomography (PET) tracer for imaging NLRP3 inflammasome in the brain. This research is significant for neuroimaging and understanding brain-related diseases (Xu et al., 2021).
Antitumor Screening and Gene Expression Studies
Owa et al. (2002) conducted antitumor screening and gene expression studies on sulfonamide-focused libraries. This research helped identify cellular pathways sensitive to these compounds and informed drug design for cancer treatment (Owa et al., 2002).
Development of Sulfonamide Derivatives for Therapeutic Applications
Yoon et al. (2008) synthesized derivatives of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides as 5-HT7 receptor antagonists, contributing to the development of novel therapeutic agents (Yoon et al., 2008).
Exploration of Sulfonamides in Environmental Science
Shoeib et al. (2005) studied the occurrence of perfluorinated sulfonamides in indoor and outdoor air and dust, highlighting their role in environmental pollution and human exposure (Shoeib et al., 2005).
Safety And Hazards
The safety information for 3-Methoxy-3-methylbutane-1-sulfonamide indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be handled until all safety precautions have been read and understood . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
3-methoxy-3-methylbutane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXFVLDAHQISKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-methylbutane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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